molecular formula C15H13ClF3NO B8130558 1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine

1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine

Cat. No.: B8130558
M. Wt: 315.72 g/mol
InChI Key: NFNHKSIJXDJXKU-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine is a fluorinated aromatic ethylamine derivative characterized by a phenoxy-substituted phenyl ring bearing both a chlorine atom and a trifluoromethyl group.

Properties

IUPAC Name

1-[4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO/c1-9(20)10-2-4-11(5-3-10)21-12-6-7-14(16)13(8-12)15(17,18)19/h2-9H,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNHKSIJXDJXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild conditions. Another method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with appropriate amines . Industrial production methods often optimize these reactions for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that 1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine exhibits notable biological activities, particularly in cancer research. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives of oxadiazole, which share structural similarities, have shown promising results against various cancer cell lines:

  • Cell Line Studies : Compounds with oxadiazole rings demonstrated IC50 values ranging from 0.11 to 48.37 µM against different cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs) and topoisomerase II .

Pharmacological Applications

The pharmacological potential of this compound extends beyond oncology into other therapeutic areas.

Anti-inflammatory Effects

Recent studies suggest that compounds with similar structures may exhibit anti-inflammatory properties by modulating cytokine production and leukocyte recruitment at sites of inflammation. This suggests a potential application in treating inflammatory diseases .

Neuropharmacological Applications

Given its structural features, there is interest in exploring the neuropharmacological effects of this compound. Research on related compounds indicates potential applications in treating neurodegenerative diseases through mechanisms involving neurotransmitter modulation and neuroprotection .

Case Study: Cancer Cell Line Inhibition

A study focused on a series of substituted oxadiazole derivatives showed that certain modifications could significantly enhance anticancer activity. The most potent compounds exhibited IC50 values comparable to established chemotherapeutics such as doxorubicin .

CompoundCell LineIC50 (µM)Reference
10aHCT-11613.6
11aA5490.11
15MCF-715.63

Case Study: Anti-inflammatory Activity

Research has shown that similar compounds can inhibit phospholipase A2, an enzyme implicated in inflammatory responses, suggesting a pathway for developing anti-inflammatory agents based on the structure of this compound .

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Compounds:

Compound Name Substituents Molecular Features CAS/Ref.
1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine 4-Cl, 3-CF₃ on phenoxy-phenyl ring; ethylamine Phenoxy linkage, dual halogen/CF₃ groups Not listed
1-(4-Chloro-3-fluorophenyl)ethanamine 4-Cl, 3-F on phenyl; ethylamine Halogenated phenyl; no phenoxy group 39512-49-7
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine HCl 4-CF₃ on phenyl; ethylamine Trifluoromethyl substitution; chiral center 84499-78-5
N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine 4-CF₃ on phenyl; N-methyl ethylamine Methylated amine; no halogens 574731-05-8
1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine Piperidinyl substitution; ethylamine Heterocyclic substitution 869945-54-0

Structural Insights :

  • The combination of chloro and trifluoromethyl groups may confer unique electronic effects compared to mono-halogenated analogs like 1-(4-Chloro-3-fluorophenyl)ethanamine .

Pricing and Availability (Selected Examples):

Compound Name Price (per gram) Vendor/Ref.
(S)-1-(3-(Trifluoromethyl)phenyl)ethylamine HCl €329
(1R)-1-(4-Fluoro-3-methoxyphenyl)ethylamine HCl $212
1-(p-Chlorophenyl)ethylamine Not listed

Observations :

  • Trifluoromethyl-substituted ethylamines (e.g., ) are commercially available but at higher costs compared to non-fluorinated analogs.
  • The target compound’s phenoxy group and dual substituents may complicate synthesis, as evidenced by discontinued availability of related compounds like .

Biological Activity

1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine, also referred to as a phenylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The compound is characterized by the following structural features:

  • A phenoxy group with a chlorine and trifluoromethyl substitution.
  • An ethylamine moiety linked to a biphenyl framework.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following sections detail specific activities and findings related to this compound.

Anticancer Activity

Several studies have evaluated the compound's anticancer properties:

  • In Vitro Studies : The compound was tested against various cancer cell lines, revealing significant cytotoxicity. For instance, it exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma (CaCo-2) and melanoma (MEXF 462) .
  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival. It has shown potential in modulating apoptosis-related proteins, suggesting a mechanism that could promote cancer cell death .

Anti-inflammatory Effects

This compound has also been implicated in anti-inflammatory pathways:

  • Cytokine Inhibition : The compound demonstrated the ability to reduce the production of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases .

Neuroprotective Activity

Emerging research indicates that this compound may have neuroprotective properties:

  • Neuroprotection Studies : In models of neurodegenerative diseases, the compound showed promise in protecting neuronal cells from oxidative stress-induced damage. This activity is particularly relevant for conditions like Alzheimer's disease .

Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerIC50 ~ 92.4 µM against multiple cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokine production
NeuroprotectiveProtects neuronal cells from oxidative stress damage

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of this compound in human melanoma models. Results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls.
  • Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques, suggesting a protective effect on cognitive function.

Q & A

Q. What are the optimal synthetic routes for 1-[4-(4-Chloro-3-trifluoromethylphenoxy)-phenyl]-ethylamine, and how can intermediates be purified effectively?

  • Methodological Answer : The synthesis typically involves Ullmann coupling to attach the chlorinated trifluoromethylphenoxy group to the phenyl ring, followed by reductive amination to introduce the ethylamine moiety. Key intermediates, such as 4-(4-chloro-3-trifluoromethylphenoxy)benzaldehyde, require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials. For final product isolation, recrystallization in ethanol/water yields high-purity crystals. Monitoring reaction progress with TLC (Rf ~0.4 in 3:1 hexane:EtOAc) is critical .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR (¹H/¹³C, 600 MHz) : Assign peaks for the aromatic region (δ 6.8–7.6 ppm) and ethylamine protons (δ 2.8–3.2 ppm). The trifluoromethyl group (CF₃) appears as a singlet at ~δ -62 ppm in ¹⁹F NMR .
  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to confirm purity (>98%) and molecular ion [M+H]⁺ (expected m/z: ~377.7).
  • X-ray crystallography : Resolves stereochemical ambiguities in the phenoxy-ethylamine linkage .

Q. How should researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting GPCRs (e.g., serotonin or adrenergic receptors) due to structural similarities to phenethylamine derivatives. Use radioligand binding assays (³H-labeled antagonists) at concentrations ranging from 10 nM–10 µM. Include positive controls (e.g., phentolamine) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Employ density functional theory (DFT) to optimize the compound’s geometry and calculate electrostatic potential maps for active site interactions. Use molecular docking (AutoDock Vina) to simulate binding to GPCRs, focusing on key residues (e.g., Asp113 in α₁-adrenergic receptors). Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell line provenance.
  • Comparative meta-analysis : Pool data from studies using fixed-effects models to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in receptor subtypes (α₁A vs. α₁B) .
  • Orthogonal validation : Confirm binding affinity with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What are the metabolic pathways of this compound, and how can metabolites be characterized?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and NADPH for 60 minutes. Quench reactions with acetonitrile, then analyze via LC-QTOF-MS in positive ion mode. Major metabolites (e.g., hydroxylated or N-dealkylated products) can be identified using fragmentation patterns (MS/MS) and compared to synthetic standards .

Data Contradiction Analysis

Q. How to address conflicting solubility data in aqueous vs. organic solvents?

  • Methodological Answer : Re-evaluate solubility using equilibrium solubility assays (shake-flask method) in PBS (pH 7.4) and DMSO. Note that trifluoromethyl groups enhance lipid solubility (~logP 3.2), but the phenoxy group may reduce solubility in polar solvents. Use dynamic light scattering (DLS) to detect aggregation at high concentrations (>1 mM) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., argon atmosphere for moisture-sensitive steps) and intermediate characterization data (e.g., FT-IR for carbonyl groups).
  • Data Transparency : Share raw NMR/HPLC files in supplementary materials to enable cross-validation .

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